Comparative ALDH3A1 Enzyme Inhibition: Target Compound vs. Closest Structural Analog
In a head-to-head comparison within the same assay system, 2-Hydroxy-3-iodo-4-methoxybenzaldehyde demonstrates measurable, albeit moderate, inhibition of human ALDH3A1, whereas a close structural analog shows no activity up to the highest concentration tested. This establishes the specific substitution pattern as a critical determinant for ALDH3A1 engagement [1].
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | Comparator: 2-hydroxy-4-methoxybenzaldehyde (CAS 673-22-3). IC50 > 1.00E+5 nM (>100 µM) for ALDH1A1 and ALDH2; no inhibition of ALDH3A1 reported up to 250 µM. |
| Quantified Difference | The target compound shows >47.6-fold lower IC50 compared to the comparator's lower limit of activity, demonstrating specific, albeit weak, ALDH3A1 inhibition conferred by the 3-iodo substitution. |
| Conditions | Spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation with inhibitor for 1 min prior to substrate addition; pH 7.5 [1][2]. |
Why This Matters
This data directly informs the selection of a chemical tool for ALDH3A1-related research; the target compound provides a defined, measurable interaction, while the non-iodinated analog is completely inactive, highlighting the essential role of the iodine atom for target engagement.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994 | US9328112, A24). Affinity Data: IC50 for human ALDH3A1. View Source
- [2] Parajuli B, et al. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity. Chembiochem. 2014;15(5):701-712. View Source
